4-chloro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is an organic compound with the molecular formula C13H13ClN2O3S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with 2-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridinylmethyl group can enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-chloro-3-methoxy-2-methylpyridine
- 2-chloro-4-methoxypyridine
Uniqueness
4-chloro-2-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and pyridinylmethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C13H13ClN2O3S |
---|---|
Molecular Weight |
312.77 g/mol |
IUPAC Name |
4-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-12-8-10(14)5-6-13(12)20(17,18)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3 |
InChI Key |
OSWKJLMJQVANFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.